molecular formula C13H15Cl3N2O2 B1401214 3-(2,4-Dichlorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride CAS No. 1353878-16-6

3-(2,4-Dichlorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride

Cat. No.: B1401214
CAS No.: 1353878-16-6
M. Wt: 337.6 g/mol
InChI Key: JLFDTXFYLLEYIV-UHFFFAOYSA-N
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Description

The compound “3-(2,4-Dichlorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride” is a derivative of 2,8-diazaspiro[4.5]decan-1-one . It has been described as a selective TYK2/JAK1 inhibitor . This suggests that it may have potential applications in the treatment of diseases where these kinases play a crucial role.

Scientific Research Applications

Antihypertensive Activity

A study by Caroon et al. (1981) investigated various 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including compounds structurally related to 3-(2,4-Dichlorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride, for their antihypertensive properties. These compounds were tested for their ability to lower blood pressure in rats, demonstrating potential as antihypertensive agents (Caroon et al., 1981).

Neuroprotective and Antiamnesic Activity

Tóth et al. (1997) synthesized a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives and evaluated their effects on calcium uptake in brain synaptosomes and protection against brain edema. Some compounds showed significant neuroprotective and antiamnesic activities, suggesting potential applications in treating cognitive disorders (Tóth et al., 1997).

Radioprotective Properties

Shapiro et al. (1968) explored the potential of a compound structurally similar to this compound as a radioprotective agent. Their study found that the compound offered significant protection against lethal doses of X-radiation in mice (Shapiro et al., 1968).

Muscarinic Agonistic Activity

Tsukamoto et al. (1995) synthesized a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones, similar in structure to the compound , and evaluated them as M1 muscarinic agonists. The study revealed potential applications of these compounds in treating disorders related to the muscarinic system, such as Alzheimer's disease (Tsukamoto et al., 1995).

Learning and Memory Improvement

Paróczai et al. (1998) investigated RGH-2716, a derivative of 1-oxa-3,8-diazaspiro[4.5]decan-2-one, for its effects on learning and memory deficits in young and aged rats. The compound showed remarkable improvement in learning processes, suggesting its potential application in cognitive enhancement (Paróczai et al., 1998).

Synthesis and Antimicrobial Applications

Al-Ahmadi and El-zohry (1995) synthesized various 1-oxa-4-thiaspiro[4.4]nonan-2-one derivatives, structurally related to this compound, and evaluated them for antimicrobial activities. These compounds showed potential as antimicrobial agents (Al-Ahmadi & El-zohry, 1995).

Mechanism of Action

Target of Action

The primary targets of 3-(2,4-Dichlorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride are currently unknown . The compound is a chemical transformation product , and its parent compound may provide clues to its potential targets

Mode of Action

It’s known that the compound is a synthetic substance , suggesting that it may interact with its targets in a manner similar to other synthetic compounds. More studies are required to elucidate the exact mode of action.

Biochemical Pathways

As a chemical transformation product, it may influence the same pathways as its parent compound

Result of Action

Given that it’s a chemical transformation product, it may share some effects with its parent compound

Action Environment

It’s known that the compound is mobile in the environment , which could potentially affect its action and stability. More research is needed to understand how environmental factors influence this compound’s action.

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2O2.ClH/c14-9-1-2-11(10(15)7-9)17-8-13(19-12(17)18)3-5-16-6-4-13;/h1-2,7,16H,3-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFDTXFYLLEYIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CN(C(=O)O2)C3=C(C=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2,4-Dichlorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
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3-(2,4-Dichlorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride

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